5,7-Dibromo-8-quinolyl 2-methoxy-4-methylbenzenesulfonate
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Overview
Description
5,7-Dibromo-8-quinolyl 2-methoxy-4-methylbenzenesulfonate is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of bromine atoms at the 5th and 7th positions of the quinoline ring, a methoxy group at the 8th position, and a 2-methoxy-4-methylbenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromo-8-quinolyl 2-methoxy-4-methylbenzenesulfonate typically involves the bromination of quinoline derivatives followed by sulfonation and methoxylation reactions. One common method involves the treatment of 5,7-dibromoquinolin-8-ol with sodium hydroxide and methyl iodide to introduce the methoxy group . The resulting intermediate is then reacted with 2-methoxy-4-methylbenzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromo-8-quinolyl 2-methoxy-4-methylbenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced to form different derivatives.
Hydrolysis: The sulfonate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution Reactions: Formation of substituted quinoline derivatives.
Oxidation and Reduction Reactions: Formation of quinoline N-oxides or reduced quinoline derivatives.
Hydrolysis: Formation of quinoline derivatives with free hydroxyl groups.
Scientific Research Applications
5,7-Dibromo-8-quinolyl 2-methoxy-4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5,7-Dibromo-8-quinolyl 2-methoxy-4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The bromine atoms and quinoline ring play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5,7-Dibromo-2-methyl-8-quinolinol: Similar structure but lacks the sulfonate group.
5,7-Dibromo-8-hydroxyquinoline: Similar structure but has a hydroxyl group instead of a methoxy group.
2,5-Dibromo-4-methylpyridine: Contains bromine atoms and a methyl group but has a pyridine ring instead of a quinoline ring.
Uniqueness
5,7-Dibromo-8-quinolyl 2-methoxy-4-methylbenzenesulfonate is unique due to the presence of both bromine atoms and the 2-methoxy-4-methylbenzenesulfonate group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C17H13Br2NO4S |
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Molecular Weight |
487.2 g/mol |
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 2-methoxy-4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H13Br2NO4S/c1-10-5-6-15(14(8-10)23-2)25(21,22)24-17-13(19)9-12(18)11-4-3-7-20-16(11)17/h3-9H,1-2H3 |
InChI Key |
CNWHFWYMUNBZRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br)OC |
Origin of Product |
United States |
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